molecular formula C7H15NO B12108674 2-Ethoxycyclopentan-1-amine

2-Ethoxycyclopentan-1-amine

Cat. No.: B12108674
M. Wt: 129.20 g/mol
InChI Key: ZCWPDNKNXPVPDM-UHFFFAOYSA-N
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Description

2-Ethoxycyclopentan-1-amine is an organic compound characterized by a cyclopentane ring substituted with an ethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycyclopentan-1-amine typically involves the following steps:

    Cyclopentane Ring Formation: Starting from cyclopentanone, the compound undergoes an ethoxylation reaction to introduce the ethoxy group.

    Amine Introduction: The ethoxycyclopentanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, ensuring high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Cyclopentanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Ethoxycyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Ethoxycyclopentan-1-amine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors, modulating their activity. The ethoxy group can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

    2-Methoxycyclopentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    Cyclopentanamine: Lacks the ethoxy substitution, making it less lipophilic.

    2-Ethoxycyclohexan-1-amine: Contains a cyclohexane ring, which may alter its chemical properties and reactivity.

Uniqueness: 2-Ethoxycyclopentan-1-amine is unique due to the presence of both an ethoxy group and an amine group on a cyclopentane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it valuable for various applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-ethoxycyclopentan-1-amine

InChI

InChI=1S/C7H15NO/c1-2-9-7-5-3-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI Key

ZCWPDNKNXPVPDM-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCC1N

Origin of Product

United States

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